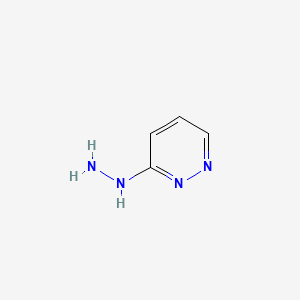

3-Hydrazinylpyridazine

Descripción general

Descripción

3-Hydrazinylpyridazine is a chemical compound that has been explored for various synthetic applications and as an intermediate in the production of pharmaceuticals and pesticides. The interest in this compound stems from its structural properties and reactivity, which make it a valuable precursor in organic synthesis, including the synthesis of antihypertensive agents and antiproliferative compounds.

Synthesis Analysis

The synthesis of 3-Hydrazinylpyridazine and its derivatives often involves multi-step reactions, starting from basic pyridazine structures. For instance, derivatives of 3-hydrazinopyridazine have been synthesized for their potential antihypertensive activity, involving reactions of 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by hydrazination and debenzylation (Parravicini et al., 1978). Similarly, the synthesis of 3-chloro-4-methylpyridazine, an important intermediate for pesticides and antiviral drugs, involves hydrazine hydrate and citraconic anhydride, showcasing the compound's relevance in industrial applications (Yang Shao-juan, 2012).

Molecular Structure Analysis

Studies on the molecular structure of 3-Hydrazinylpyridazine compounds, such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, reveal planar configurations and the orientation of substituent groups, which are crucial for understanding their reactivity and interaction with biological targets. The crystal structure analysis provides insights into hydrogen bonding and molecular interactions, important for designing compounds with specific biological activities (Ather et al., 2010).

Chemical Reactions and Properties

3-Hydrazinylpyridazine undergoes various chemical reactions, forming a diverse array of derivatives with potential biological activities. For example, the formation of triazolo- and triazinopyridazine derivatives through reactions with aldehydes and subsequent cyclization processes highlights the compound's versatility in synthesizing new pharmacological agents (F. Yassin, 2009).

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

- 3-Chloro-6-Hydrazinylpyridazine Unit Analysis : The structure of 3-chloro-6-hydrazinylpyridazine, a related compound, reveals a planar configuration, indicating potential for precise molecular interactions. This planarity may be a characteristic of 3-hydrazinylpyridazine derivatives, influencing their reactivity and interaction with other molecules (Ather et al., 2010).

Synthesis of Derivatives

- Derivative Formation for Antiviral Applications : Synthesizing new derivatives of pyridazine, including those with hydrazinylpyridazine, has been explored for antiviral applications, specifically against hepatitis A virus (HAV). This indicates a potential role of 3-hydrazinylpyridazine in antiviral drug development (Flefel et al., 2017).

- Functionalized Compounds Using Hydrazinopyridazines : 3-Hydrazinopyridazines have been used as building blocks for various functionalized compounds, including 1,2,4-triazolo[4,3-b]pyridazines and pyrazole derivatives. These compounds have diverse applications in pharmaceuticals and material sciences (Svete, 2005).

Antimicrobial and Antiproliferative Properties

- Antimicrobial Activity : Derivatives of hydrazinopyridazine have been studied for their antimicrobial properties, suggesting potential uses in combating bacterial infections (Yassin, 2009).

- Antiproliferative Effects : Some 3-hydrazinopyridazine compounds demonstrate notable antiproliferative effects, making them candidates for anticancer drug screening. This suggests that 3-hydrazinylpyridazine could be a valuable compound in the development of new anticancer therapies (Csókás et al., 2013).

Pharmacological Applications

- Synthesis and Biotransformation in Pharmacology : Various derivatives of 3-hydrazinopyridazine exhibit interesting pharmacological properties, including potential use as chemotherapeutics and peripheral vasodilators. Their biotransformation and synthesis are critical in understanding their pharmacological applications (Pinza & Pifferi, 1994).

Diverse Chemical Reactions

- Synthesis of Novel Heterocyclic Systems : The use of 3-hydrazinylpyridazine in synthesizing novel heterocyclic systems, like pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, showcases its versatility in creating complex chemical structures with potential pharmaceutical applications (Akaberi et al., 2016).

Mecanismo De Acción

Target of Action

3-Hydrazinylpyridazine is a synthetic compound that has been found to have a stimulating effect on plant growth . It’s part of a larger group of compounds known as pyrazolylpyridazines, which have been shown to exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . .

Mode of Action

It’s known that pyrazolylpyridazines, which include 3-hydrazinylpyridazine, interact with their targets to exert their effects . These interactions can lead to changes in the biological system, such as stimulation of plant growth or reduction of inflammation .

Biochemical Pathways

Given its observed effects, it’s likely that it interacts with pathways related to plant growth and inflammation

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The results of 3-Hydrazinylpyridazine’s action can vary depending on the biological system. In plants, it has been shown to have a stimulating effect on growth . In other systems, it may have hypotensive, anti-inflammatory, antibacterial, and antioxidant effects

Action Environment

The action of 3-Hydrazinylpyridazine can be influenced by various environmental factors. For example, the presence of other chemicals, the pH of the environment, and temperature can all affect the compound’s action, efficacy, and stability . .

Direcciones Futuras

Propiedades

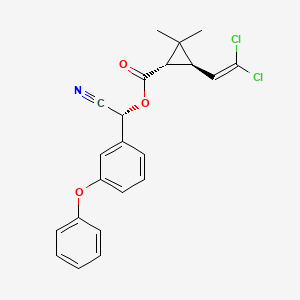

IUPAC Name |

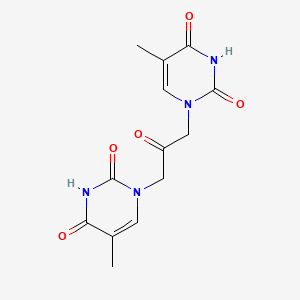

pyridazin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRGNBTVTHPFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485431 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinylpyridazine | |

CAS RN |

40972-16-5 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1252306.png)

![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)